N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Compounds synthesized with structures similar to N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide have been investigated for their inhibitory effects on human carbonic anhydrases, which are crucial for managing conditions like glaucoma. For instance, benzamide derivatives with thiourea-substituted benzenesulfonamides were synthesized and showed promising inhibitory effects against carbonic anhydrase II, a target protein in glaucoma, suggesting potential therapeutic applications (Tuğrak et al., 2020).
Antimalarial and Antiviral Properties
Theoretical investigations into similar sulfonamide compounds have explored their use as antimalarial agents and potential COVID-19 treatments through computational calculations and molecular docking studies. These studies have highlighted the importance of the structural components and functional groups in enhancing the antiviral and antimalarial activities of these compounds (Fahim & Ismael, 2021).
Synthesis of Amino- and Sulfanyl-Derivatives
Research into the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds with structures related to N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide, has revealed potential for significant anticancer activity. This underscores the compound's utility in developing new anticancer agents (Nowak et al., 2015).
Application in Ethylene Polymerization
Further research extends into the field of materials science, where similar quinazoline derivatives have been synthesized for use in ethylene polymerization and copolymerization. This application demonstrates the compound's versatility beyond pharmaceuticals, contributing to advancements in polymer science (Sun et al., 2010).
properties
CAS RN |
403718-45-6 |
---|---|
Product Name |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |
Molecular Formula |
C23H16F3N3O2S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32) |
InChI Key |
IFNVTSPDMUUAFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Qc1; Qc-1; Qc 1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.